

(R)-tert-Butyl 3-amino-4-phenylbutanoate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (R)-tert-Butyl 3-amino-4-phenylbutanoate

Cat. No.: B071360

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CAS Number: 166023-31-0

Introduction

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a chiral building block of significant importance in the fields of medicinal chemistry and drug development. Its structural features, including a β -amino acid ester scaffold and a phenyl group, make it a valuable precursor for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the development of pharmaceutical agents, particularly as an intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[1][2][3]

Chemical and Physical Properties

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a white to light yellow low-melting solid. A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
CAS Number	166023-31-0	[1]
Molecular Formula	C ₁₄ H ₂₁ NO ₂	[1]
Molecular Weight	235.32 g/mol	[1]
Appearance	White to light yellow low-melting solid	
Purity	≥96.0%	
IUPAC Name	tert-Butyl (3R)-3-amino-4-phenylbutanoate	
InChI Key	ZIJHIHDFXCNF-AA-GFCCVEGCSA-O	
SMILES	CC(C)(C)OC(=O)C--INVALID-LINK--CC1=CC=CC=C1	

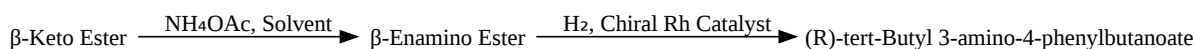
Experimental Protocols

The synthesis of **(R)-tert-Butyl 3-amino-4-phenylbutanoate** with high enantiomeric purity is critical for its application in pharmaceuticals. The two primary methods employed are asymmetric hydrogenation and biocatalytic transamination.

Asymmetric Hydrogenation of a Prochiral β-Enamino Ester

This method involves the enantioselective hydrogenation of a prochiral β-enamino ester precursor. The use of a chiral catalyst, such as a rhodium complex with a Josiphos-type ligand, allows for the stereoselective reduction of the carbon-carbon double bond to yield the desired (R)-enantiomer with high enantiomeric excess.[4]

Reaction Scheme:



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Caption: Asymmetric hydrogenation synthesis pathway.

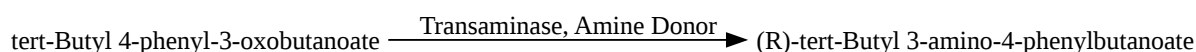
Detailed Protocol:

- **Preparation of the β -Enamino Ester:** The β -keto ester precursor is reacted with a source of ammonia, such as ammonium acetate, in an organic solvent like methanol or ethanol to form the corresponding β -enamino ester in high yield.[5]
- **Asymmetric Hydrogenation:** The β -enamino ester is dissolved in a suitable solvent under an inert atmosphere. A chiral rhodium catalyst with a Josiphos-type ligand is added. The mixture is then subjected to hydrogen gas at a specified pressure and temperature until the reaction is complete.
- **Work-up and Purification:** Upon completion, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to afford the pure **(R)-tert-Butyl 3-amino-4-phenylbutanoate**.

Biocatalytic Synthesis via Transamination

A highly efficient and environmentally friendly alternative for the synthesis of **(R)-tert-Butyl 3-amino-4-phenylbutanoate** is through biocatalytic transamination. This method utilizes a transaminase enzyme to catalyze the transfer of an amino group from an amine donor to a keto ester acceptor, producing the desired chiral amine with high enantiomeric excess.[1]

Reaction Scheme:



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Caption: Biocatalytic transamination synthesis pathway.

Detailed Protocol:

- **Reaction Setup:** A buffered aqueous solution is prepared containing the keto ester substrate (tert-butyl 4-phenyl-3-oxobutanoate), an amine donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.
- **Enzymatic Reaction:** The transaminase enzyme is added to the reaction mixture. The reaction is incubated at a controlled temperature and pH with gentle agitation. The progress of the reaction is monitored by HPLC.
- **Work-up and Purification:** Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The product is extracted from the aqueous phase using an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the crude product. Purification is achieved through column chromatography.

Analytical Characterization

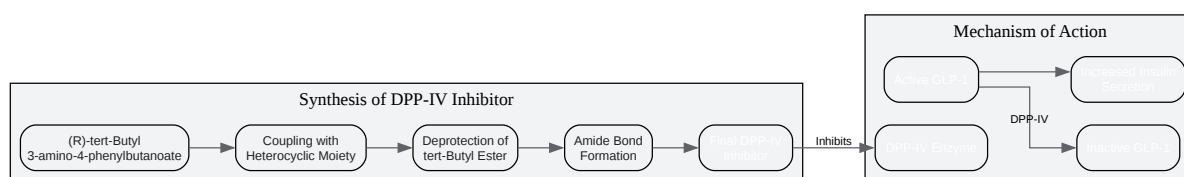
The identity and purity of **(R)-tert-Butyl 3-amino-4-phenylbutanoate** are confirmed using various analytical techniques.

Analytical Technique	Expected Results
¹ H NMR	Signals corresponding to the tert-butyl group, the phenyl group, and the protons on the butanoate backbone.
¹³ C NMR	Resonances for all 14 carbon atoms in the molecule.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high chemical purity. Chiral HPLC is used to determine the enantiomeric excess.
Infrared Spectroscopy (IR)	Characteristic absorption bands for the amine (N-H), ester (C=O), and aromatic (C=C) functional groups.

Application in Drug Development: Synthesis of DPP-IV Inhibitors

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a key intermediate in the synthesis of several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.^{[2][3]} DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, these drugs prolong the action of GLP-1, leading to increased insulin secretion and improved glycemic control.

The following diagram illustrates the role of **(R)-tert-Butyl 3-amino-4-phenylbutanoate** in the synthesis of a generic DPP-IV inhibitor.



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Caption: Synthesis and mechanism of a DPP-IV inhibitor.

Conclusion

(R)-tert-Butyl 3-amino-4-phenylbutanoate is a fundamentally important chiral intermediate in pharmaceutical synthesis. Its efficient and stereoselective preparation is crucial for the development of modern therapeutics, most notably DPP-IV inhibitors. The detailed understanding of its properties, synthesis, and applications provided in this guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development.

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